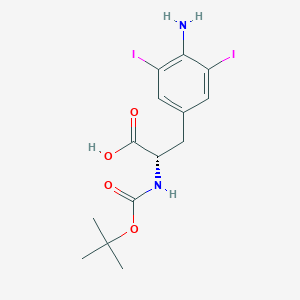

Bov-Phe(3,5-Dii,4-NH2)-OH

Description

Historical Context of Halogenated and Aminated Phenylalanine Analogs

The use of modified amino acids dates back to early efforts in protein chemistry and crystallography, where reagents containing heavy atoms like iodine were used to bind to amino acid residues to aid in structure refinement. nih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the phenylalanine ring has proven to be a valuable strategy. Fluorinated phenylalanines, for instance, can modulate the bioavailability and metabolic stability of a peptide due to the unique properties of the carbon-fluorine bond. beilstein-journals.org Halogenated analogs have been successfully incorporated into peptides, sometimes leading to an increase in antimicrobial activity and improved protease stability. mdpi.com

Similarly, aminated phenylalanine analogs have a significant history in peptide chemistry. The synthesis of p-aminophenylalanine was explored early on, with various methods developed to produce this useful intermediate. acs.org This amino acid and its derivatives serve as versatile building blocks. The amino group can act as a precursor for introducing other functionalities, such as azido (B1232118) groups for photoaffinity labeling, a technique used to identify and study receptor binding sites. researchgate.netnih.gov For example, 4-aminophenylalanine has been incorporated into peptides and then converted to an azido derivative to probe the active site of enzymes like cAMP-dependent protein kinase. researchgate.net The synthesis of peptides containing 4-nitrophenylalanine, which is then reduced to 4-aminophenylalanine on the solid support, is a common strategy for introducing this functionality. nih.gov

Rationale for the Academic Investigation of Bov-Phe(3,5-Dii,4-NH2)-OH

The compound specified as this compound, more commonly identified in chemical literature and supplier catalogs with a Boc protecting group as Boc-Phe(3,5-Dii,4-NH2)-OH , represents a confluence of these strategic modifications. echemi.com Its investigation is driven by its potential as a highly functionalized and versatile building block in peptide synthesis.

The full chemical name for this compound is N-alpha-t-butoxycarbonyl-4-amino-3,5-diiodo-L-phenylalanine. echemi.com The rationale for its academic and research utility can be broken down by its structural components:

Phenylalanine backbone: It provides the basic structure to be incorporated into a peptide chain.

Boc (tert-butoxycarbonyl) group: This is a standard protecting group for the alpha-amino group, essential for controlled, stepwise solid-phase peptide synthesis. nih.gov

Two Iodine Atoms (3,5-Dii): The di-iodination of the phenyl ring introduces two heavy atoms. This makes the amino acid useful for X-ray crystallography studies to solve the phase problem. Furthermore, these iodinated residues serve as precursors for introducing radioactivity. For instance, catalytic tritiation of diiodinated peptides is a method to create radiolabeled probes for receptor binding assays. nih.gov

Amino Group (4-NH2): The presence of a primary amino group on the phenyl ring offers a site for further chemical derivatization. This group can be converted into a photoreactive azido group for photoaffinity labeling experiments, which are crucial for mapping protein-ligand interactions. researchgate.netnih.gov Research has shown that the Boc derivative of L-4'-amino-3',5'-diiodophenylalanine can be effectively used in peptide synthesis without needing additional protection for the side-chain amino group. nih.gov

Therefore, the academic investigation of Boc-Phe(3,5-Dii,4-NH2)-OH is predicated on its design as a multifunctional tool for creating sophisticated peptide probes to explore complex biological questions, particularly in receptor characterization and structure-activity relationship studies. nih.gov

Data Tables

Table 1: Chemical Identity of Boc-Phe(3,5-Dii,4-NH2)-OH

| Property | Value | Source |

|---|---|---|

| Product Name | Boc-Phe(3,5-Dii,4-NH2)-OH | echemi.com |

| CAS Number | 67230-47-1 | echemi.com |

| Molecular Formula | C14H18I2N2O4 | echemi.com |

| Molecular Weight | 532.11 g/mol | echemi.com |

| Synonyms | BOC-4-AMINO-3,5-DIIODO-L-PHENYLALANINE; BOC-PHE(4-NH2-3,5-I2)-OH; N-ALPHA-T-BUTOXYCARBONYL-4-AMINO-3,5-DIIODO-L-PHENYLALANINE | echemi.com |

| InChIKey | OFCKMLUMKIGWIG-JTQLQIEISA-N | echemi.com |

Table 2: Related Phenylalanine Analogs and Their Research Significance

| Compound Name | Key Feature(s) | Research Application(s) | Source |

|---|---|---|---|

| p-Aminophenylalanine | Amino group at the para position. | Synthesis of peptides; precursor for other functional groups. | acs.org |

| 4-Nitrophenylalanine | Nitro group at the para position. | Can be reduced to 4-aminophenylalanine for further modification. | nih.gov |

| 4-Azidophenylalanine | Azido group at the para position. | Photoaffinity labeling to study protein-ligand interactions. | researchgate.netnih.gov |

| Halogenated Phenylalanines | F, Cl, Br, or I on the phenyl ring. | Probing protein structure, improving peptide stability and activity. | beilstein-journals.orgmdpi.com |

| o-Cyano-phenylalanine | Cyano group at the ortho position. | Environmentally sensitive fluorescent probe to study protein local environment and folding. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C14H18I2N2O4 |

|---|---|

Molecular Weight |

532.11 g/mol |

IUPAC Name |

(2S)-3-(4-amino-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H18I2N2O4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6,17H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |

InChI Key |

OFCKMLUMKIGWIG-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)N)I)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)N)I)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Bov Phe 3,5 Dii,4 Nh2 Oh

Stereoselective Synthesis of the Phenylalanine Core

Establishing the correct stereochemistry at the α-carbon is fundamental to the synthesis of chiral α-amino acids. sioc-journal.cn A multitude of methods have been developed for this purpose, ranging from classical approaches to modern catalytic systems. acs.org

Asymmetric Approaches to α-Amino Acid Synthesis

Asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, with catalytic asymmetric hydrogenation being one of the most powerful techniques. acs.org This method typically involves the hydrogenation of dehydroamino acid (DAA) derivatives using a chiral metal catalyst. Another significant strategy is the asymmetric alkylation of chiral glycine (B1666218) or alanine (B10760859) Schiff base complexes, often utilizing nickel(II) complexes to direct the stereochemical outcome of the reaction. nih.gov Furthermore, the enantioselective protonation of intermediates and the reductive amination of α-keto acids are also viable, though less commonly exploited, pathways. acs.org Photoredox catalysis has also emerged as a practical method for synthesizing unnatural α-amino acids by enabling stereoselective C-radical additions to chiral imines. chemrxiv.org

Chiral Auxiliary and Organocatalytic Methodologies

Chiral auxiliaries are powerful tools for inducing stereoselectivity. researchgate.net The Schöllkopf method, for example, employs a bis-lactim ether derived from valine and glycine as a chiral auxiliary. wikipedia.org Alkylation of the enolate of this system followed by acidic hydrolysis yields non-proteinogenic α-amino acids with high enantiomeric excess (typically >95% ee). wikipedia.org Other auxiliaries, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, have also been developed for the synthesis of optically active amino acids. tcichemicals.com

In parallel, organocatalysis has become an indispensable tool. nih.gov Cinchona alkaloids and their derivatives are frequently used as phase-transfer catalysts for the asymmetric α-alkylation of glycine Schiff bases, yielding a variety of unnatural phenylalanine derivatives. mdpi.com These catalysts can be selected to produce either the (R)- or (S)-enantiomer with high predictability and stereocontrol. mdpi.com Additionally, cinchona-based organocatalysts, such as thioureas and squaramides, have proven effective in catalyzing the enantioselective decarboxylative protonation of amidohemimalonate esters to access enantioenriched phenylalanine derivatives. soton.ac.uk

| Method | Catalyst/Auxiliary Type | Key Transformation | Typical Stereoselectivity |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Hydrogenation of dehydroamino acids | High ee |

| Schöllkopf Method | Valine-derived bis-lactim ether | Asymmetric alkylation | >95% ee wikipedia.org |

| Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Asymmetric alkylation of glycine Schiff base | High ee mdpi.com |

| Organocatalysis | Cinchona-derived thioureas/squaramides | Enantioselective decarboxylative protonation | Good to excellent ee soton.ac.uk |

Regioselective Functionalization of the Phenyl Ring

The synthesis of the target compound requires the introduction of three substituents—two iodine atoms and one amino group—at specific positions on the phenyl ring. This presents a significant regiochemical challenge. A plausible synthetic route begins with a suitably protected L-phenylalanine or L-tyrosine.

Directed Iodination Protocols at 3,5-Positions

The introduction of two iodine atoms ortho to a directing group is a common transformation. Starting from L-tyrosine, which possesses a hydroxyl group at the 4-position, electrophilic iodination can be directed to the 3- and 5-positions due to the activating nature of the phenol. Reagents such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) are commonly employed. nih.gov For instance, direct electrophilic radioiodination of tyrosine and its analogues has been achieved in high yields using Iodo-gen. nih.gov The mechanism of tyrosine iodination is believed to involve hypoiodous acid (HOI) as the active iodinating species. nih.gov

Alternatively, starting from 4-aminophenylalanine, the amino group can direct electrophilic substitution. A direct synthesis of 3,5-diiodo-4-aminophenylalanine has been reported, starting from 4-aminophenylalanine and treating it with iodine monochloride in hydrochloric acid. acs.org

| Starting Material | Iodinating Agent | Conditions | Outcome |

| L-Tyrosine | Iodo-gen | Aqueous system | High yield 3,5-diiodotyrosine nih.gov |

| L-Phenylalanine | HIO₃/I₂ (Suzuki's reagent) | Direct oxidative iodination | 4-Iodo-L-phenylalanine nih.gov |

| 4-Aminophenylalanine | Iodine monochloride (ICl) | Hydrochloric acid | 3,5-Diiodo-4-aminophenylalanine acs.org |

| 3,5-Diiodo-D/L-tyrosine | paraformaldehyde, HBr, TFA | Pictet–Spengler reaction | 7-hydroxy-6,8-diiodo-TIC(OH) mdpi.com |

Selective Amination Strategies at the 4-Position

If the synthesis begins with 3,5-diiodo-L-tyrosine, the 4-hydroxyl group must be converted into an amino group. This is a non-trivial transformation that often proceeds through multiple steps. One established method involves a sequence of O-alkylation, nitration of a different aromatic ring, coupling, and reduction. More direct methods, such as the Buchwald-Hartwig amination, could potentially be employed on a derivative where the hydroxyl group is converted to a triflate, although this adds complexity.

A more direct route involves starting with 4-nitro-L-phenylalanine. gla.ac.uk The nitro group can be reduced to an amino group, for example, using zinc in acetic acid. gla.ac.uk This 4-aminophenylalanine can then be subjected to di-iodination as described previously. acs.org Another approach is the Sandmeyer reaction, where a 4-amino group is converted to a diazonium salt and subsequently substituted. nih.gov While typically used to introduce halides, variations can be used to build complex functionality.

Orthogonal Protection Group Chemistry for Phe(3,5-Dii,4-NH2)

With multiple reactive functional groups—the α-amino group, the α-carboxylic acid, and the 4-amino group on the phenyl ring—a robust and orthogonal protection strategy is essential. iris-biotech.deorganic-chemistry.org Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others. fiveable.me

α-Amino Group Protection : The "Bov" group in the compound name refers to the tert-butoxycarbonyl (Boc) group. echemi.com The Boc group is a widely used carbamate (B1207046) protecting group that is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.org

α-Carboxyl Group Protection : During many synthetic steps, the carboxylic acid is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent its interference in reactions. These esters can be hydrolyzed under basic (for methyl) or hydrogenolytic (for benzyl) conditions.

Side-Chain Amino Group Protection : The 4-amino group on the phenyl ring also requires protection during subsequent manipulations, such as peptide coupling. An ideal protecting group would be stable to the acidic conditions used to remove the N-α-Boc group. The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removed by piperidine), offers excellent orthogonality to the acid-labile Boc group. iris-biotech.demasterorganicchemistry.compeptide.com Other options include the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, or the Dde group, which is removed by hydrazine. peptide.comsigmaaldrich.com

This orthogonal scheme (e.g., Boc for the α-amine, an ester for the carboxylate, and Fmoc for the side-chain amine) allows for the selective deprotection and reaction at each site, which is crucial for incorporating this complex amino acid into larger peptide structures. google.com

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) chemistrysteps.com | Fmoc, Alloc, Benzyl ester |

| α-Carboxyl Group | Benzyl ester | Bn | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |

| Side-Chain Amino | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Boc, Alloc, Benzyl ester |

| Side-Chain Amino | Allyloxycarbonyl | Alloc | Pd(0) catalyst peptide.com | Boc, Fmoc |

Table of Compound Names

| Abbreviated Name | Full Chemical Name |

| Bov-Phe(3,5-Dii,4-NH2)-OH | (2S)-3-(4-amino-3,5-diiodophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Alloc | Allyloxycarbonyl |

| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |

| TFA | Trifluoroacetic acid |

| NIS | N-Iodosuccinimide |

| Iodo-gen | 1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril |

| L-Tyrosine | (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| 4-Aminophenylalanine | (S)-2,4-diamino-3-phenylpropanoic acid |

| DL-phenylalanine | (R,S)-2-amino-3-phenylpropanoic acid thegoodscentscompany.com |

| 4-Nitro-L-phenylalanine | (S)-2-amino-3-(4-nitrophenyl)propanoic acid |

Implementation and Removal of the Boc Protecting Group

Implementation of the Boc Group:

The introduction of the Boc protecting group onto the α-amino group of 4-amino-3,5-diiodo-L-phenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. jkchemical.com The reaction involves the nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the protected amino acid. jkchemical.com The choice of base and solvent system can be optimized to ensure high yields and prevent side reactions. Common conditions involve the use of bases like sodium hydroxide (B78521) or triethylamine (B128534) in solvents such as tetrahydrofuran (B95107) (THF) or aqueous mixtures. wikipedia.orgjkchemical.com For instance, a general method for Boc protection involves stirring the amine with Boc₂O in water at ambient temperature. wikipedia.org It has been noted that masking the α-NH₂ group of 4-amino-3,5-diiodo-L-phenylalanine is a necessary step to prevent its arylation during subsequent synthetic transformations. nih.gov

Removal of the Boc Group:

The Boc group is characterized by its lability under acidic conditions. wikipedia.org This allows for its selective removal without affecting other protecting groups that are stable to acid, such as benzyl-based ethers or esters. The standard procedure for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgjkchemical.com The mechanism proceeds via protonation of the Boc group, followed by the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine. jkchemical.com

In the context of iodinated phenylalanine derivatives, specific conditions have been reported. For example, in the synthesis of radioiodinated 4-iodophenylalanine, the deprotection of both the N-Boc and a tert-butyl ester group was achieved simultaneously by heating at 65°C for 10 minutes. nih.gov Alternative methods for Boc removal that may be applicable, especially for sensitive substrates, include the use of oxalyl chloride in methanol (B129727) at room temperature, which has been shown to be effective for a variety of N-Boc protected compounds. nih.govrsc.org Solvent-free deprotection methods, such as ball milling with p-toluenesulfonic acid, have also been developed as a greener alternative to traditional solvent-based approaches. scirp.orgscirp.org

A key finding in the literature is that the Boc derivative of L-4'-amino-3',5'-diiodophenylalanine can be utilized in peptide synthesis without the need for side-chain protection of the 4-amino group. nih.gov This simplifies the synthetic strategy by reducing the number of protection and deprotection steps required.

| Protecting Group | Reagents for Implementation | Typical Conditions for Implementation | Reagents for Removal | Typical Conditions for Removal |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, TEA), Solvent (e.g., THF, water), Room Temperature | Trifluoroacetic acid (TFA) | Solvent (e.g., DCM), Room Temperature |

| HCl in Methanol | Room Temperature | |||

| Oxalyl chloride in Methanol | Room Temperature, 1-4 hours nih.govrsc.org | |||

| p-Toluenesulfonic acid | Solvent-free, Ball milling, Room Temperature scirp.orgscirp.org |

Compatibility with Advanced Peptide Synthesis Techniques

The unique structure of this compound, with its bulky di-iodo substituted phenyl ring, influences its compatibility with various peptide synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS):

This compound is compatible with solid-phase peptide synthesis (SPPS), the most common method for assembling peptide chains. openaccessjournals.com In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner. openaccessjournals.combeilstein-journals.org The use of this compound in SPPS has been documented, for instance, in the assembly of angiotensin II analogues. nih.gov The fact that the 4-amino group does not require protection is a significant advantage in SPPS, streamlining the synthesis process. nih.gov However, the steric hindrance presented by the two iodine atoms can pose challenges during the peptide coupling step.

Coupling Reactions:

The formation of the peptide bond between the carboxylic acid of one amino acid and the amino group of another is a critical step that can be affected by steric hindrance. researchgate.net The bulky nature of the di-iodinated phenyl group in this compound can slow down the coupling reaction and may lead to incomplete reactions. researchgate.netnih.gov To overcome this, more powerful coupling reagents or modified reaction conditions may be necessary. Common coupling reagents include carbodiimides (like DCC and EDC) and phosphonium (B103445) or uronium salts (such as BOP, PyBOP, HATU, and TBTU). jpt.com For sterically hindered amino acids, specialized reagents like 2-bromo-3-ethyl-4-methylthiazolinium tetrafluoroborate (B81430) (BEMT) have been shown to be effective. uniurb.it Strategies such as "double coupling," where the coupling reaction is performed twice for a particular amino acid, can also be employed to ensure complete incorporation into the growing peptide chain. biotage.com

Advanced Ligation and Cyclization Techniques:

The incorporation of this compound into peptides can also be envisioned using advanced techniques like native chemical ligation (NCL) or other chemoselective ligation methods. These methods allow for the joining of unprotected peptide fragments, which can be particularly useful for the synthesis of larger proteins. mdpi.com Furthermore, the presence of the halogen atoms opens up possibilities for post-synthesis modifications using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to further diversify the peptide structure or to induce cyclization. mdpi.com

Optimization of Synthetic Routes and Yields

Optimizing the synthesis of peptides containing this compound involves considerations for both small-scale laboratory synthesis and potential large-scale production, with an increasing emphasis on environmentally friendly methods.

Large-Scale Preparative Methodologies

For peptide synthesis, moving from solid-phase to liquid-phase synthesis can be advantageous for large-scale production of shorter peptides, as it can be more cost-effective and easier to scale. openaccessjournals.com However, for longer and more complex peptides, SPPS remains a viable option, with automated synthesizers capable of producing multi-kilogram quantities. jpt.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to peptide synthesis is an area of growing importance, aiming to reduce the environmental impact of these processes. rsc.org Traditional peptide synthesis, particularly SPPS, is known for its high consumption of hazardous solvents like DMF, NMP, and DCM. rsc.org

Greener Solvents:

Research is ongoing to replace these traditional solvents with more environmentally benign alternatives. The development of visible-light-driven, reagent-free amidation reactions that can proceed in greener solvents or even solvent-free conditions represents a significant step forward. rsc.org For the synthesis of phenylalanine derivatives, enzymatic approaches using phenylalanine ammonia (B1221849) lyases (PALs) in aqueous media offer a sustainable alternative to traditional chemical methods. frontiersin.org

Atom Economy and Waste Reduction:

Improving the atom economy of the synthesis is another key principle of green chemistry. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The use of catalytic reagents over stoichiometric ones is a common strategy. For instance, solvent-free mechanochemical methods for Boc deprotection use catalytic amounts of acid and eliminate the need for bulk solvents, significantly reducing waste. scirp.orgscirp.org

Enzymatic and Biocatalytic Methods:

The use of enzymes in synthesis offers high selectivity and mild reaction conditions, often in aqueous environments. frontiersin.orgmdpi.com For example, phenylalanine-derived surface-active ionic liquids (SAILs) have been synthesized and studied for their biodegradability, representing a "benign by design" approach to creating greener chemicals. mdpi.comresearchgate.net While direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis could potentially be applied to its synthesis or the synthesis of its precursors.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Greener Solvents | Replacing hazardous solvents (DMF, NMP, DCM) with safer alternatives. | Utilizing greener solvents in coupling and deprotection steps during SPPS of peptides containing the compound. |

| Mechanochemistry | Using mechanical force to induce chemical reactions, often solvent-free. | Applying ball milling for the deprotection of the Boc group, reducing solvent waste. scirp.orgscirp.org |

| Biocatalysis | Employing enzymes to catalyze reactions with high specificity and under mild conditions. | Investigating enzymatic routes for the synthesis of the phenylalanine backbone or for specific functionalization steps. frontiersin.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Designing synthetic pathways that minimize the use of protecting groups and stoichiometric reagents. |

Advanced Structural Characterization of Bov Phe 3,5 Dii,4 Nh2 Oh

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure and dynamics of molecules in both solution and solid states. For a molecule with the complexity of Bov-Phe(3,5-Dii,4-NH2)-OH, which features a bulky Boc-protecting group and a heavily substituted aromatic ring, NMR provides critical insights into its preferred conformations.

In solution, this compound is expected to exist in a dynamic equilibrium of conformers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in defining the spatial proximity of protons, which in turn helps to delineate the molecule's folded structure.

Key intramolecular distances can be inferred from the intensity of NOE cross-peaks. For instance, correlations between the protons of the tert-butoxycarbonyl (Boc) group and the backbone protons of the phenylalanine residue can reveal the orientation of the N-terminal protecting group. Similarly, NOEs between the aromatic protons and the alpha and beta protons of the phenylalanine backbone provide information about the rotational state (chi angles) of the side chain. Due to the N-methylation in some related peptides, a cis-trans equilibrium might be observed, leading to a doubling of some NMR signals nih.gov. The solution conformation of similar tetrapeptides has been examined by 1H-NMR in a d6-DMSO/H2O (80:20) mixture nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This table is interactive. Click on the headers to sort.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Boc (9H) | ~1.40 | s | - |

| α-H | ~4.50 | dd | 8.0, 6.0 |

| β-H (a) | ~3.10 | dd | 14.0, 6.0 |

| β-H (b) | ~2.90 | dd | 14.0, 8.0 |

| Aromatic H (2,6) | ~7.50 | s | - |

| NH₂ (4-position) | ~5.80 | s (broad) | - |

| OH (carboxyl) | ~12.50 | s (broad) | - |

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR can reveal details about intermolecular interactions, molecular packing in the crystal lattice, and the dynamics of different molecular segments.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and line widths in the solid state, one can deduce information about the local environment of each nucleus. Furthermore, ssNMR experiments can probe the dynamics of the Boc-protecting group and the phenyl ring, providing insights into their motional freedom within the solid matrix.

Vibrational and Electronic Spectroscopic Probes

Vibrational and electronic spectroscopies offer complementary information to NMR by probing the bonding and electronic structure of the molecule.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the Boc-protecting group, the carboxylic acid, the aromatic amine, and the di-iodinated phenyl ring.

The prominent Raman band observed between 1580 and 1620 cm⁻¹ in related compounds is attributable to the in-plane ring stretching mode of Phenylalanine and is very sensitive to ring substituents units.it. The halogenation of aromatic amino acids can be studied using IR and Raman spectroscopy to investigate the potential for halogen bonds researchgate.net.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | - | Stretching |

| N-H (Amine) | 3400-3300 | 3400-3300 | Stretching |

| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C=O (Boc) | ~1710 | ~1710 | Stretching |

| C=O (Carboxylic Acid) | ~1760 | ~1760 | Stretching |

| C=C (Aromatic) | 1600-1450 | 1600-1450 | Ring Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The aromatic ring of the modified phenylalanine residue in this compound is the primary chromophore. The substitution pattern on the phenyl ring, including the two iodine atoms and the amino group, significantly influences the wavelengths of maximum absorption (λmax).

The presence of the 4-amino group is expected to cause a red shift (bathochromic shift) in the absorption bands of the phenyl ring compared to unsubstituted phenylalanine. The UV-Vis spectrum of 4-aminophenol, a related chromophore, shows absorption maxima at 194 nm, 218 nm, and 272 nm sielc.com. The di-iodo substitution will likely further shift these absorptions. The pH of the solution can also affect the UV-Vis spectrum of compounds containing aminophenol moieties sielc.com.

Table 3: Expected UV-Visible Absorption Maxima for this compound in Methanol (B129727) This table is interactive. Click on the headers to sort.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~210 | High |

| π → π* | ~240 | Moderate |

Circular Dichroism (CD) spectroscopy is an essential tool for assessing the stereochemical integrity of chiral molecules. Since this compound is derived from a chiral amino acid (L- or D-phenylalanine), CD spectroscopy can confirm its enantiomeric purity.

X-ray Crystallographic Analysis of Single Crystal Structures

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystal. nih.gov For a molecule like this compound, this technique would reveal crucial details about its conformation and how it interacts with neighboring molecules to form a stable crystal lattice.

Intermolecular Interactions in the Crystalline State

The solid-state architecture of substituted amino acids is governed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker but cumulatively significant forces like halogen bonds and van der Waals contacts. rsc.orgmdpi.com The presence of multiple functional groups in this compound—the carboxylic acid, the alpha-amino group, the aromatic amino group, and the two iodine atoms—creates a rich landscape of potential non-covalent interactions.

Hydrogen Bonding: Due to the presence of both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the carbonyl oxygen and nitrogen atoms), extensive hydrogen bonding is expected to be a dominant feature in the crystal packing. rsc.org The primary amino acid backbone would likely form strong N-H···O and O-H···O hydrogen bonds, creating networks similar to those seen in peptides and proteins. The additional 4-amino group on the phenyl ring introduces further possibilities for hydrogen bonding, potentially linking molecules into complex sheets or three-dimensional arrays.

Halogen Bonding: A key interaction in the crystal structure would be the halogen bond (XB). nih.gov This occurs when an electrophilic region on the halogen atom (in this case, iodine) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on an adjacent molecule. researchgate.net The large, polarizable iodine atoms of this compound are excellent halogen bond donors. These C-I···O or C-I···N interactions are highly directional and can significantly influence crystal packing, sometimes competing with or complementing traditional hydrogen bonds. mdpi.comnih.gov Weaker I···I interactions may also be observed. nih.gov

The interplay of these interactions dictates the final crystal structure. The strength and directionality of hydrogen and halogen bonds are typically the primary determinants of the packing motif. rsc.orgrsc.org

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Distance Range (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | -NH₂ / -OH | O=C / N | 2.7 - 3.1 | Primary driver of crystal packing. rsc.org |

| Halogen Bond | C-I | O=C / N | 2.9 - 3.3 | Highly directional; controls supramolecular assembly. researchgate.net |

| Halogen-Halogen Contact | C-I | I-C | 3.5 - 4.0 | Contributes to lattice stability. nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilizes packing through dispersion forces. rsc.org |

Dihedral Angle and Bond Length/Angle Deviations

The precise geometry of the molecule within the crystal, including its dihedral angles and bond parameters, provides insight into its conformational preferences and the strain imposed by the crystal lattice.

Dihedral Angles

The conformation of a phenylalanine derivative is largely described by a set of key dihedral (torsion) angles that define the orientation of its constituent parts. mdpi.com For this compound, the most notable conformational flexibility lies in the rotation of the bulky side chain.

Backbone Angles (φ, ψ): These angles describe the rotation around the N-Cα and Cα-C bonds, respectively. Their values are typically restricted to specific regions of the Ramachandran plot to avoid steric clashes, similar to what is seen in peptides.

Side Chain Angles (χ1, χ2): The χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) angles define the orientation of the substituted phenyl group relative to the amino acid backbone. researchgate.net Crystal structures of various phenylalanine derivatives show that there can be significant variation in these angles, leading to different conformers within the same crystal or in different polymorphs. acs.orgacs.org The bulky iodine atoms and the 4-amino group would influence the energetically preferred rotational state of the phenyl ring.

| Angle | Atoms Defining Angle | Description | Commonly Observed Values (°) |

|---|---|---|---|

| φ (phi) | C'-N-Cα-C' | Backbone N-Cα rotation | -160 to -60 |

| ψ (psi) | N-Cα-C'-N | Backbone Cα-C' rotation | -60 to -30 and +110 to +170 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Side chain Cα-Cβ rotation | -60, 180, +60 (staggered conformations) researchgate.net |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Side chain Cβ-Cγ rotation | ~90 ± 20 nih.gov |

Bond Length/Angle Deviations

While most bond lengths and angles will be close to standard values, high-resolution X-ray data can reveal subtle but significant deviations caused by electronic effects of the substituents and steric strain within the packed crystal.

C-I Bond Length: The carbon-iodine bond length is typically around 2.10 Å. This length can be slightly elongated if the iodine atom is involved in a strong halogen bond, reflecting the transfer of electron density to the halogen bond acceptor.

Aromatic Ring Geometry: The benzene (B151609) ring is expected to show deviations from a perfect hexagon. The C-C bond lengths within the ring may vary slightly from the typical aromatic value of ~1.40 Å due to the electronic influence of the electron-donating amino group and the electron-withdrawing iodine atoms. nih.gov Furthermore, steric repulsion from the two large iodine atoms at the 3 and 5 positions may cause the internal C-C-C bond angles at the points of substitution to deviate from the ideal 120°.

| Bond | Typical Length (Å) | Potential Deviation in this compound |

|---|---|---|

| Aromatic C-C | ~1.40 | Minor variations due to substituent electronic effects. nih.gov |

| Aromatic C-I | ~2.10 | May be elongated if iodine acts as a strong halogen bond donor. |

| Aromatic C-N | ~1.38 | Standard for anilines. |

| Cβ-Cγ | ~1.51 | Generally stable. |

Theoretical and Computational Investigations of Bov Phe 3,5 Dii,4 Nh2 Oh

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of Bov-Phe(3,5-Dii,4-NH2)-OH. These computational methods provide insights into the molecule's behavior at a subatomic level, which is crucial for predicting its chemical and physical properties.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis and charge distribution studies are essential for elucidating the electronic characteristics of this compound. Calculations, often performed using methods like the Austin Model 1 (AM1), can determine the distribution of electron density throughout the molecule. torun.pl For halogenated amino acids, the bulky iodine substituents significantly influence the electronic environment.

The presence of two iodine atoms at positions 3 and 5 of the phenyl ring, along with an amino group at position 4, creates a unique electronic landscape. The iodine atoms are known to be electron-withdrawing through induction but can also participate in halogen bonding. The amino group, conversely, is an electron-donating group. This push-pull electronic arrangement is expected to result in a polarized aromatic ring.

Table 1: Calculated Partial Atomic Charges for Key Atoms in this compound (Hypothetical Data based on similar compounds)

| Atom/Group | Partial Charge (a.u.) |

|---|---|

| Cα | +0.15 |

| Cβ | -0.20 |

| Phenyl Ring C1 | +0.05 |

| Phenyl Ring C3 (with Iodine) | +0.10 |

| Phenyl Ring C4 (with Amino) | -0.15 |

| Phenyl Ring C5 (with Iodine) | +0.10 |

| Iodine (I) | -0.05 |

| Amino Nitrogen (N) | -0.30 |

Note: These values are hypothetical and serve as an illustration of expected charge distribution based on quantum chemical calculations of similar molecules.

Electrostatic Potential Surface Mapping

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting intermolecular interactions. nih.gov For this compound, the ESP map would likely show regions of negative potential around the electronegative oxygen atoms of the carboxyl group and the lone pair of the amino nitrogen. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the carboxylic acid.

The iodine atoms introduce a more complex feature known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom. This positive region can engage in favorable electrostatic interactions with nucleophiles, a phenomenon known as halogen bonding. The ESP map would be crucial in identifying these features and predicting the molecule's interaction with biological targets like proteins. nih.gov

Molecular Dynamics Simulations of Conformational Space

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape and how it is influenced by its environment.

Solvent Effects on this compound Dynamics

The surrounding solvent plays a critical role in the conformational preferences of a molecule. In an aqueous environment, the charged and polar groups of this compound (the amino and carboxyl groups) will interact favorably with water molecules. These interactions can influence the torsion angles of the amino acid backbone and the orientation of the substituted phenyl side chain. MD simulations in explicit solvent can capture these effects and provide a realistic representation of the molecule's behavior in a biological context. The introduction of halogen atoms can also affect the proteolytic stability of peptides containing such modified amino acids. nih.govresearchgate.net

Force Field Parameterization for Modified Amino Acids

A significant challenge in running accurate MD simulations of non-standard amino acids like this compound is the lack of appropriate force field parameters. nih.gov Standard force fields like CHARMM and AMBER are parameterized for natural amino acids. frontiersin.org Therefore, new parameters must be developed to accurately describe the intramolecular and intermolecular interactions of the modified residue. nih.govacs.org

This parameterization process typically involves quantum mechanical calculations to determine equilibrium bond lengths, angles, dihedral potentials, and partial atomic charges. frontiersin.orgnih.govacs.org These quantum mechanical data are then used to fit the parameters of the classical force field. The development of robust force field parameters is a critical step to ensure the reliability of MD simulations. nih.govfrontiersin.orgbyu.edu

Table 2: Key Torsional Angles in this compound for Force Field Parameterization

| Dihedral Angle | Description | Expected Rotational Barrier (kcal/mol) |

|---|---|---|

| φ (phi) | C'-N-Cα-C' | ~1-5 |

| ψ (psi) | N-Cα-C'-N | ~1-5 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | ~2-8 |

Note: These values are illustrative of the types of parameters that need to be determined for a new, non-standard amino acid.

Prediction of Reactivity and Mechanistic Pathways

Computational methods can also be employed to predict the chemical reactivity of this compound and to explore potential mechanistic pathways for its reactions. The chemical characteristics of iodinated compounds, including the presence of iodine atoms and aromatic rings, can play a crucial role in their immunogenicity and the pathogenesis of hypersensitivity reactions. frontiersin.org

The electronic structure calculations from section 4.1 can provide insights into the molecule's nucleophilic and electrophilic sites. For instance, the amino group is a potential nucleophile, while the carbon atoms attached to the iodine atoms could be susceptible to nucleophilic attack under certain conditions. The potential for halogen bonding, as indicated by the ESP map, can also influence its reactivity by directing the approach of other molecules.

Furthermore, computational modeling can be used to study enzymatic reactions involving similar compounds. For example, studies on halogenating enzymes reveal how specific amino acid residues in the enzyme's active site can facilitate the regioselective halogenation of substrates. nih.govresearchgate.net While this compound is already halogenated, understanding the mechanisms of dehalogenation or other metabolic transformations would be a valuable application of computational chemistry. The reactivity of iodinated contrast media is also a subject of study, with some individuals exhibiting cross-reactivity. nih.govnih.govamegroups.org

Following a comprehensive search of available scientific literature and chemical databases, no specific information, research, or computational data were found for the chemical compound designated as "this compound". The prefix "Bov" does not correspond to a standard protecting group commonly used in peptide chemistry, and this specific diiodinated and aminated phenylalanine derivative does not appear in the searched academic and commercial chemical resources.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the theoretical and computational investigations of this particular compound as requested. The specified sections on "Reaction Coordinate Analysis for Chemical Transformations" and "Computational Design of Analogues and Derivatives" cannot be completed without existing research findings and data.

General computational methodologies exist for analyzing novel amino acid derivatives. These approaches would typically involve:

For Reaction Coordinate Analysis:

Defining the reactant, product, and possible transition states for a given chemical transformation.

Utilizing quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to calculate the potential energy surface along the reaction coordinate.

Identifying the transition state structure and calculating the activation energy barrier.

For Computational Design of Analogues and Derivatives:

Establishing a baseline model of the parent compound's structure and properties using molecular mechanics (MM) or QM methods.

Performing in silico modifications to the parent structure to generate a library of virtual analogues.

Employing techniques like Quantitative Structure-Activity Relationship (QSAR) studies or molecular docking simulations to predict the properties and potential biological activity of the designed analogues.

However, applying these general principles to "this compound" would be purely speculative and would not constitute the detailed, data-driven research findings stipulated in the request. Without foundational experimental or computational data for the specific compound, any generated content would be hypothetical and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of any available information on "this compound".

Molecular Recognition and Mechanistic Biochemistry of Phe 3,5 Dii,4 Nh2 Moieties

Non-Covalent Interactions in Biological Systems

The specific recognition of any ligand by a biological macromolecule is governed by a complex interplay of non-covalent forces. The unique structure of the Phe(3,5-Dii,4-NH2) moiety allows it to engage in a distinct set of these interactions.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom. wikipedia.orgrichmond.edu The propensity for halogen bonding increases with the polarizability of the halogen, following the trend I > Br > Cl > F. wikipedia.org The two iodine atoms of the Phe(3,5-Dii,4-NH2) moiety are therefore potent halogen bond donors, capable of forming strong, specific interactions with a variety of amino acid side chains or the polypeptide backbone within a protein binding pocket. medtigo.com

These interactions are highly directional, typically forming an angle of approximately 180° between the covalent bond to the halogen and the halogen bond itself. richmond.edu This directionality can be a powerful tool in crystal engineering and drug design for controlling molecular conformation and recognition. wikipedia.org

In addition to halogen bonds, the phenyl ring of the moiety participates in typical aromatic interactions. russelllab.org These include:

π-π Stacking: The aromatic ring can stack with the side chains of other aromatic amino acids like phenylalanine, tyrosine, and tryptophan, contributing to binding affinity through van der Waals forces. youtube.com

Halogen–Aromatic π Interactions: The iodine atoms can also interact directly with the electron-rich π systems of aromatic residues, a specific subset of halogen bonding that can significantly increase inhibitor residence time at a target protein. nih.gov

Cation−π Interactions: The electron-rich face of the phenyl ring can form favorable interactions with cationic species, such as the side chains of lysine (B10760008) and arginine residues. acs.org

| Interaction Type | Description | Potential Interacting Partners in Biomacromolecules |

|---|---|---|

| Halogen Bonding (C–I···O/N/S) | A directional interaction involving the σ-hole of an iodine atom and a nucleophilic site. wikipedia.org | Serine/Threonine (-OH), Aspartate/Glutamate (-COO⁻), Methionine (-S-), Backbone Carbonyls (=O) |

| Halogen–Aromatic Bonding (C–I···π) | Interaction between an iodine atom and the π-electron cloud of an aromatic ring. nih.gov | Phenylalanine, Tyrosine, Tryptophan |

| π-π Stacking | Stacking of aromatic rings, driven by van der Waals forces. youtube.com | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation−π Interaction | Interaction between a cation and the face of an electron-rich π system. acs.org | Lysine (-NH₃⁺), Arginine (-C(NH₂)₂⁺) |

The Phe(3,5-Dii,4-NH2) moiety possesses multiple sites for hydrogen bonding. Like all amino acids, it has an α-amino group and an α-carboxylate group that can act as hydrogen bond donors and acceptors, respectively. The key addition is the 4-amino group on the phenyl ring, which provides an additional two hydrogen bond donor sites. nih.gov

This expanded hydrogen-bonding capability allows the moiety to form more extensive and stable networks within a binding site compared to the parent phenylalanine. Phenylalanine molecules in crystal structures are known to be held together by hydrogen bonds between their amine and carboxylate groups. researchgate.net The addition of the 4-amino group can further stabilize interactions with hydrophilic residues or water molecules, potentially anchoring the ligand more firmly in a specific orientation. The iodine atoms can also act as weak hydrogen bond acceptors.

Probing Enzyme-Substrate Recognition through Phe(3,5-Dii,4-NH2) Substitution

The replacement of a canonical amino acid with an unnatural amino acid (UAA) like Phe(3,5-Dii,4-NH2) in an enzyme substrate or inhibitor is a powerful strategy to probe molecular recognition and catalytic mechanisms. nih.gov Such substitutions can lead to significant changes in binding and catalysis. nih.gov

The introduction of the Phe(3,5-Dii,4-NH2) moiety into a substrate or inhibitor can profoundly impact its binding affinity (K_d or K_i) and specificity for a target enzyme.

Increased Affinity: The additional points of contact afforded by halogen and hydrogen bonds can lead to a substantial increase in binding affinity. The strength and directionality of halogen bonds, in particular, can lock the ligand into an optimal conformation for binding, reducing the entropic penalty of complex formation. nih.gov

Enhanced Specificity: Because halogen bonds require a precisely positioned nucleophilic partner, their presence can greatly enhance the specificity of a ligand for its target. An enzyme's active site must have the correct geometry and electronic character to accommodate both the bulky diiodo-phenyl group and form a favorable halogen bond. This requirement for a precise geometric and electronic match can discriminate against off-target proteins that lack this complementary architecture.

Studies involving the substitution of natural amino acids with UAAs have demonstrated these effects. For instance, the incorporation of para-amino-phenylalanine (pAmF) at certain active site positions in P450 enzymes was found to have a general activity-enhancing effect that could not be replicated by any of the 20 natural amino acids. nih.gov

| Peptide Substrate | Key Residue | Hypothetical Binding Affinity (K_d) | Primary Interactions at Key Position |

|---|---|---|---|

| Peptide-WT | Phenylalanine | 500 nM | Hydrophobic interactions, π-π stacking |

| Peptide-UAA | Phe(3,5-Dii,4-NH2) | 15 nM | Hydrophobic, π-π stacking, Halogen bonding, Hydrogen bonding |

Changes in substrate binding directly influence an enzyme's catalytic efficiency, often measured as k_cat/K_M. ox.ac.uk The incorporation of Phe(3,5-Dii,4-NH2) can alter this parameter through several mechanisms:

Substrate Positioning: The strong, directional interactions of the moiety can precisely orient the substrate within the active site, placing the reactive portion in close proximity to catalytic residues and lowering the activation energy of the reaction. This can lead to a significant increase in the catalytic rate (k_cat).

Transition State Stabilization: Enzymes function by preferentially binding and stabilizing the transition state of a reaction. If the Phe(3,5-Dii,4-NH2) moiety can form more favorable interactions in the transition state geometry than in the ground state, it will accelerate the reaction.

Electronic Effects: The electron-withdrawing iodine atoms and the electron-donating 4-amino group alter the electronic character of the phenyl ring. This can modulate the pK_a of the substrate or nearby catalytic residues in the enzyme, thereby affecting the reaction mechanism and rate.

Conversely, the bulk of the diiodo-substituents could introduce steric hindrance, preventing optimal binding or distorting the active site, which would lead to a decrease in catalytic efficiency. Therefore, the effect is highly dependent on the specific topology of the enzyme's active site.

| Substrate | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |

|---|---|---|---|

| Natural Substrate (with Phe) | 100 | 10 | 1.0 x 10⁵ |

| Analog Substrate (with Phe(3,5-Dii,4-NH2)) | 25 | 50 | 2.0 x 10⁶ |

Ligand-Receptor Interaction Studies at the Molecular Level

When used as part of a ligand for a cellular receptor, the Phe(3,5-Dii,4-NH2) moiety offers a powerful handle to modulate binding and function. G protein-coupled receptors (GPCRs), for example, possess binding pockets where interactions with specific amino acids determine ligand affinity and efficacy. elifesciences.org

The unique interaction profile of Phe(3,5-Dii,4-NH2) can be used to achieve high selectivity for a specific receptor subtype. For instance, studies on dopamine (B1211576) receptors have shown that mutating just a few non-conserved amino acids in the binding pocket can dramatically alter the affinity for selective ligands. nih.gov A ligand containing the Phe(3,5-Dii,4-NH2) moiety could be designed to specifically target a receptor subtype that has a complementary pocket, featuring, for example, a serine residue to accept a halogen bond and an aspartate residue to hydrogen bond with the 4-amino group.

Furthermore, the way a ligand binds can stabilize different conformational states of the receptor, leading to biased signaling—the preferential activation of one downstream signaling pathway over another. elifesciences.org The rigid and highly specific interactions provided by the Phe(3,5-Dii,4-NH2) moiety could be instrumental in stabilizing a single, unique receptor conformation, thereby promoting a highly specific cellular response. The ability of halogen bonds to create long-lasting drug-protein interactions could also lead to ligands with prolonged residence times and improved pharmacodynamic properties. nih.gov

Stereochemical Demands for Molecular Recognition

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount for the specific interaction between a molecule and its biological target. For the Phe(3,5-Dii,4-NH2) moiety, several stereochemical features are critical for its molecular recognition:

Chirality of the α-carbon: As with all amino acids (except glycine), the α-carbon of the phenylalanine residue is chiral. The specific configuration (L- or D-) will fundamentally dictate how the molecule fits into the binding pocket of a receptor or enzyme. The vast majority of naturally occurring amino acids in proteins are in the L-configuration, and thus, biological systems are typically highly selective for L-isomers.

Aromatic Ring and Substituents: The di-iodinated and aminated phenyl ring presents a unique electronic and steric profile. The bulky iodine atoms significantly increase the size of the side chain and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. The position of the amino group also influences the molecule's polarity and potential for hydrogen bonding. The geometry of these interactions is highly dependent on the complementary shape and electronic environment of the binding site.

Rotational Freedom: The torsional angles of the bonds within the molecule, particularly the chi (χ) angles of the side chain, determine the spatial orientation of the substituted phenyl ring. Specific conformations will be favored upon binding to a target, minimizing steric clashes and optimizing favorable interactions.

The interplay of these stereochemical factors creates a unique molecular "fingerprint" that allows for selective recognition by its biological partners. The principles of aromatic-aromatic interactions, such as π-π stacking and cation-π interactions, are also likely to play a significant role in the binding of the phenylalanine ring.

Biophysical Techniques for Affinity and Kinetics Assessment

To quantify the binding strength (affinity) and the rates of association and dissociation (kinetics) of the Phe(3,5-Dii,4-NH2) moiety with its biological targets, several powerful biophysical techniques can be employed.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular binding events in real time. nih.gov In a typical SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing the small molecule (the analyte, in this case, a derivative of Phe(3,5-Dii,4-NH2)) is flowed over the surface. nih.gov The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the response at different analyte concentrations, one can determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with a binding event. nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecule of interest. nih.gov The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (KA, the inverse of KD), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the enthalpy change (ΔH) and entropy change (ΔS). nih.gov This provides a complete thermodynamic profile of the interaction.

An illustrative comparison of the type of data obtained from these techniques is presented in the table below.

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Measurement | Change in refractive index | Heat change |

| Key Outputs | kon, koff, KD | KA (KD), ΔH, ΔS, n |

| Labeling Requirement | None | None |

| Immobilization | One binding partner is immobilized | Both partners are in solution |

These techniques are invaluable for characterizing the interactions of small molecules like Phe(3,5-Dii,4-NH2) derivatives and provide crucial data for understanding their biological function and for the development of potential therapeutics.

Modulation of Biological Signaling Pathways through Molecular Intervention

The introduction of a structurally unique molecule like a Phe(3,5-Dii,4-NH2) derivative into a biological system can lead to the modulation of various signaling pathways. While the specific pathways affected by this particular moiety are not extensively documented, we can infer potential mechanisms based on the known activities of similar iodinated compounds and phenylalanine derivatives.

Iodinated compounds are known to play significant roles in biology, most notably as constituents of thyroid hormones which regulate metabolism. wikipedia.org Beyond this, molecular iodine and some iodinated organic compounds have been shown to modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis (programmed cell death). bioscientifica.comnih.gov For instance, certain iodinated compounds have been observed to influence the expression of proteins in the BCL2 family, which are key regulators of apoptosis. bioscientifica.com

The phenylalanine backbone itself is a precursor for several important signaling molecules, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.org Derivatives of phenylalanine can therefore potentially interfere with or modulate these pathways.

The potential mechanisms by which a Phe(3,5-Dii,4-NH2) moiety could modulate signaling pathways include:

Competitive Inhibition: By mimicking the structure of an endogenous ligand, the molecule could bind to a receptor or enzyme's active site, blocking the binding of the natural substrate and thereby inhibiting the downstream signaling cascade.

Allosteric Modulation: The molecule could bind to a site on a protein distinct from the active site (an allosteric site), inducing a conformational change that either enhances or inhibits the protein's activity.

Disruption of Protein-Protein Interactions: The moiety could bind to an interface between two proteins, preventing their interaction and disrupting the formation of a functional signaling complex.

The table below summarizes hypothetical effects of a Phe(3,5-Dii,4-NH2) derivative on key signaling pathways, based on the activities of related compounds.

| Signaling Pathway | Potential Effect of Molecular Intervention | Example of a Key Protein Target |

| MAPK/ERK Pathway | Downregulation of pathway activity, leading to decreased cell proliferation. | ERK (Extracellular signal-regulated kinase) |

| PI3K/Akt Pathway | Inhibition, potentially leading to the induction of apoptosis. | Akt (Protein kinase B) |

| NF-κB Pathway | Modulation of inflammatory responses. | NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) |

Further research is necessary to elucidate the specific biological targets and signaling pathways that are modulated by "Bov-Phe(3,5-Dii,4-NH2)-OH" and its constituent Phe(3,5-Dii,4-NH2) moiety. However, the principles of molecular recognition and the known activities of related compounds provide a strong foundation for future investigations into its biochemical and pharmacological properties.

Incorporation of Bov Phe 3,5 Dii,4 Nh2 Oh into Peptidic and Protein Structures

Solid-Phase Peptide Synthesis (SPPS) with Modified Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides from amino acid precursors nih.govnih.gov. The process involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support nih.gov. This technique allows for the use of excess reagents to drive reactions to completion, with easy removal of by-products by simple filtration and washing mdpi.org. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy due to its mild, base-labile deprotection conditions, which are compatible with a wide range of modified amino acids nih.govnih.gov.

The incorporation of a hindered amino acid like Phe(3,5-Dii,4-NH2) via SPPS would typically follow standard Fmoc/tBu protocols. The amino acid would first need to be appropriately protected, for instance, as Fmoc-Phe(3,5-Dii,4-NH2(Boc))-OH, to prevent unwanted side reactions involving the side-chain amino group.

Table 1: General Parameters for SPPS Manual Synthesis

| Step | Reagent/Solvent | Time | Notes |

|---|---|---|---|

| Resin Swelling | Dichloromethane (B109758) (DCM) | 30 min | Prepares the resin for synthesis. |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Releases the N-terminal amine for the next coupling step. |

| Washing | DMF, IPA, DCM | Variable | Removes residual reagents and by-products. |

| Amino Acid Coupling | Fmoc-AA-OH, Coupling Reagent, Base in DMF | 1-4 hours | Forms the new peptide bond. For hindered residues, extended times or double coupling may be needed. |

| Washing | DMF, IPA, DCM | Variable | Prepares the peptide-resin for the next deprotection step. |

This interactive table outlines a typical manual SPPS cycle. The conditions, particularly for the coupling step, may require optimization for hindered amino acids like di-halogenated phenylalanines.

Coupling Efficiency: The incorporation of sterically hindered amino acids, such as those with bulky di-halogenated phenyl rings, presents a significant challenge to coupling efficiency in SPPS. The large iodine atoms in Phe(3,5-Dii,4-NH2) would sterically shield the activated carboxyl group, potentially leading to incomplete or slow coupling reactions. To overcome this, several strategies can be employed:

Choice of Coupling Reagent: Powerful uronium or phosphonium-based coupling reagents like HBTU, HATU, or PyBOP are often used in conjunction with an additive like HOBt or HOAt to enhance reaction rates and suppress side reactions peptide.com. For particularly difficult couplings, the use of amino acid fluorides or chlorides can be effective nih.gov.

Reaction Conditions: Extending the coupling time, performing double or even triple couplings, and increasing the temperature (e.g., using microwave-assisted SPPS) can significantly improve the yield of the desired product researchgate.net.

Solvent Choice: The use of solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts can help disrupt peptide aggregation on the resin, which can otherwise hinder coupling efficiency peptide.com.

Racemization Prevention: Racemization, or the loss of chiral integrity at the α-carbon, is a critical side reaction during peptide synthesis, particularly during the activation step of the carboxyl group peptide.commdpi.com. The mechanism often involves the formation of a planar oxazol-5(4H)-one intermediate, which can be reprotonated from either side, leading to epimerization mdpi.comthieme-connect.de. While standard urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, certain amino acids remain highly susceptible nih.gov.

Histidine and cysteine are particularly prone to racemization under standard basic coupling conditions nih.govpeptide.com. For hindered residues like Phe(3,5-Dii,4-NH2), the choice of coupling conditions is crucial.

Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) to carbodiimide-mediated couplings is a standard practice to minimize racemization by forming an active ester that is less prone to oxazolone (B7731731) formation peptide.com.

Coupling Reagents: Carbodiimide-based reagents like DIC, especially when combined with additives, are generally considered safer in terms of racemization compared to some more reactive uronium/phosphonium (B103445) reagents, particularly when pre-activation times are long nih.gov.

Base: The type and amount of tertiary base used can influence the extent of racemization. Less hindered bases are generally preferred mdpi.com.

A multicenter study evaluating racemization during standard SPPS found that while it is not a widespread serious problem, unacceptably high levels can occur, highlighting the need for careful optimization and analysis researchgate.net. Capillary electrophoresis is one method used to precisely quantify the rate of racemization during synthesis, which has been found to be 0.4% or less per cycle under optimized conditions nih.gov.

Incorporating a residue like Phe(3,5-Dii,4-NH2) combines the challenges of steric hindrance from the diiodo substitution with the reactivity of the side-chain amine.

Table 2: Common Challenges and Solutions in SPPS of Hindered Amino Acids

| Challenge | Potential Solution(s) | Rationale |

|---|---|---|

| Incomplete Coupling | Use of potent coupling reagents (HATU, PyBOP); Microwave heating; Double coupling; Use of amino acid fluorides. | Increases the rate and efficiency of the coupling reaction to overcome steric hindrance. |

| Aggregation | Switch solvent to NMP; Add chaotropic salts (e.g., CuLi); Use low-substitution resin; Incorporate backbone-disrupting elements (e.g., pseudoprolines). | Disrupts intermolecular hydrogen bonding between peptide chains, improving reagent accessibility. |

| Racemization | Use of additives (HOBt, HOAt); Avoid long pre-activation times; Use carbodiimide/additive coupling methods. | Suppresses the formation of the planar oxazolone intermediate responsible for epimerization. |

| Side-chain Reactivity | Orthogonal protection of the side-chain functional group (e.g., Boc group for the 4-amino function). | Prevents the side-chain from participating in unwanted reactions during peptide elongation. |

The primary challenge is ensuring the complete and chirally pure incorporation of the amino acid. As discussed, this involves a careful selection of coupling reagents and conditions. Another significant issue, especially as the peptide chain elongates, is aggregation of the peptide-resin complex peptide.com. This self-association, driven by intermolecular hydrogen bonds, can render the N-terminus of the growing peptide inaccessible, leading to failed synthesis. Halogenated and other hydrophobic residues can exacerbate this issue. Solutions include using specialized resins like TentaGel, employing solvents that disrupt hydrogen bonding, or utilizing microwave energy to increase reaction kinetics peptide.com.

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS nih.govnih.gov. In this method, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step nih.gov. While more labor-intensive and time-consuming than SPPS for long peptides, solution-phase synthesis offers several advantages, especially for the synthesis of complex peptides, short sequences, or for large-scale production where the high cost of resins can be prohibitive nih.govnih.gov.

For incorporating a challenging residue like Phe(3,5-Dii,4-NH2), solution-phase synthesis allows for greater control and monitoring of the reaction. The progress of difficult coupling reactions can be tracked using techniques like TLC or HPLC, and conditions can be adjusted accordingly. Purification at each step ensures that any by-products from incomplete coupling or side reactions are removed, which can be advantageous when dealing with hindered amino acids. Fragment condensation, where smaller, protected peptide fragments are synthesized (either in solution or via SPPS) and then coupled together in solution, is a powerful strategy for producing large peptides and proteins nih.gov.

Structural and Conformational Impact of Phe(3,5-Dii,4-NH2) in Peptides

The incorporation of a modified amino acid profoundly influences the resulting peptide's structure and dynamics. The unique physicochemical properties of the Phe(3,5-Dii,4-NH2) side chain—its large van der Waals volume, hydrophobicity, potential for halogen bonding, and the presence of an additional amino group—can be expected to exert significant conformational constraints.

Studies on analogous halogenated phenylalanine derivatives provide insight into these effects. Halogenation is a known strategy to modulate hydrophobicity and aromatic interactions, which are key driving forces in peptide folding and self-assembly nih.gov.

The secondary structure of a peptide, such as α-helices and β-sheets, is stabilized by a network of hydrogen bonds between backbone amides. The bulky and hydrophobic nature of a diiodinated phenylalanine side chain can influence these structures in several ways.

Steric Hindrance: The large size of the side chain may sterically disfavor the tight packing required for an α-helix, potentially acting as a helix-breaker.

Hydrophobic Interactions: Conversely, the increased hydrophobicity can promote the formation of β-sheet structures, where such residues are often found within the core of amyloid fibrils nih.gov. In a study of the amyloidogenic peptide NFGAIL, substitution of phenylalanine with various fluorinated and iodinated analogs revealed a direct correlation between the hydrophobicity of the residue and the kinetics of fibril formation nih.gov.

Aromatic and Halogen Bonding: Aromatic π-π stacking is a significant factor in the stability of many peptide structures researchgate.netnih.gov. The introduction of iodine atoms alters the electronic properties of the phenyl ring, potentially modifying these stacking interactions. Furthermore, iodine can act as a halogen bond donor, forming non-covalent interactions that can direct peptide self-assembly and stabilize specific conformations rsc.orgpolimi.it.

Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure of peptides in solution. Studies on various peptides show that their conformation can be highly sensitive to the environment, transitioning between random coil, α-helical, and β-sheet structures in response to changes in pH or solvent hydrophobicity (e.g., addition of TFE or HFIP) researchgate.netfrontiersin.orgscispace.com. The presence of a residue like Phe(3,5-Dii,4-NH2) would likely modulate these transitions.

Self-Assembly and Aggregation: Many short peptides containing aromatic residues are known to self-assemble into higher-order structures like nanofibers, nanotubes, and hydrogels researchgate.netnih.gov. The process is often driven by a combination of hydrogen bonding and π-π stacking. Halogenation has been shown to be a powerful tool to modulate these self-assembly processes. For example, in a hexapeptide hydrogelator, the systematic replacement of phenylalanine with iodinated phenylalanine significantly altered the mechanical properties of the resulting hydrogel, demonstrating that the position and type of halogen can be used to fine-tune material properties rsc.org. Similarly, studies on the NFGAIL peptide showed that halogenation not only affected the rate of amyloid formation but also the morphology of the resulting fibrils nih.gov.

The analysis of these complex structural impacts often requires high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by molecular dynamics (MD) simulations, to fully characterize the conformational landscape of the modified peptide nih.govacs.orgnih.gov.

No Publicly Available Research Found on the Incorporation of "Bov-Phe(3,5-Dii,4-NH2)-OH" into Peptidic and Protein Structures

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the incorporation of the chemical compound "this compound" into peptidic and protein structures. Consequently, data on the functional consequences of its site-specific incorporation, including its use in protein engineering strategies and its effects on protein stability and dynamics, is also absent from the current body of scientific knowledge.

One study was identified that mentioned the use of L-4'-amino-3',5'-diiodophenylalanine in the context of synthesizing photosensitive analogues of Luteinizing Hormone-Releasing Hormone (LHRH). However, this research did not extend to the incorporation of this amino acid into larger protein scaffolds or explore the broader implications for protein engineering, stability, or dynamics as requested by the article outline.

Therefore, it is not possible to provide the requested article with scientifically accurate and detailed information for each specified section and subsection. The lack of available data prevents a thorough discussion of protein engineering strategies utilizing this specific modified amino acid or an analysis of its perturbations to protein stability and dynamics.

It is important to note that the field of protein engineering is vast and continually evolving. The absence of public information could indicate that research on this particular compound is not yet published, is proprietary, or has not been undertaken.

Applications of Phe 3,5 Dii,4 Nh2 As a Chemical Probe and Scaffold

Development of Biophysical Probes

The strategic placement of functional groups on the phenylalanine ring allows for the creation of specialized probes to investigate complex biological systems at the molecular level.

NMR Active Probes for Protein-Ligand Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions with atomic resolution. wikipedia.org The incorporation of unnatural amino acids containing specific NMR-active nuclei can provide crucial insights into binding interfaces and conformational changes. While fluorine (¹⁹F) is a commonly used NMR probe, the iodine atoms in Phe(3,5-Dii,4-NH2) offer distinct possibilities.

The presence of heavy iodine atoms can induce significant changes in the chemical shifts of nearby protons in a protein's binding pocket, a phenomenon useful for mapping interaction surfaces. This is particularly relevant in Chemical Shift Mapping (CSM) experiments, where changes in the NMR spectrum of a protein are monitored upon ligand titration. wikipedia.orgresearchgate.net The large size and polarizability of iodine can also lead to specific halogen bonding interactions with protein residues, which can be detected and characterized by advanced NMR techniques.